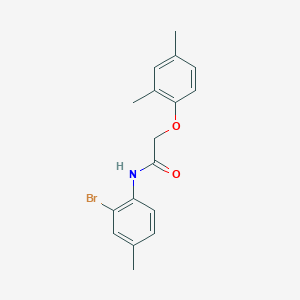

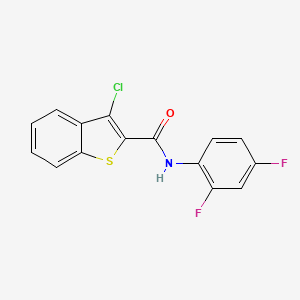

![molecular formula C18H11F2N3O2S2 B5527152 3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5527152.png)

3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including the specified compound, has been achieved through a green approach via a catalytic four-component reaction, incorporating ketones, ethyl cyanoacetate, S8, and formamide. This method is characterized by its step economy, reduced catalyst loading, and ease of purification, providing a more efficient pathway to these pharmacologically significant compounds (Shi et al., 2018).

Molecular Structure Analysis

The detailed analysis of the molecular structure, including polymorphism, crystal packing, and intermolecular interactions, plays a crucial role in understanding the physical and chemical behavior of these compounds. For example, studies on similar thieno[2,3-d]pyrimidin-4(3H)-ones have shown variations in crystal structures due to different types of hydrogen bonding and π-π interactions, which significantly affect their chemical reactivity and properties (Glidewell et al., 2003).

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Thieno[2,3-d]pyrimidine derivatives have been synthesized through various methods, demonstrating their reactivity and potential for creating novel heterocyclic systems. For instance, ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates have been used to synthesize new heterocyclic systems with promising antimicrobial activity against Staphylococcus aureus, showcasing the compound's utility in developing new antimicrobial agents (Sirakanyan et al., 2015). Additionally, benzylation and nitrosation of pyrimidin-6(1H)-one derivatives have yielded polymorphs with distinct hydrogen bonding patterns, illustrating the structural diversity attainable with thieno[2,3-d]pyrimidine scaffolds (Glidewell et al., 2003).

Biological Activities

Research on thieno[2,3-d]pyrimidine derivatives has also highlighted their biological significance. Synthesis and study of new thienopyrimidine derivatives revealed remarkable antimicrobial and anti-inflammatory activities, suggesting their potential as therapeutic agents (Tolba et al., 2018). A versatile synthesis method for thieno[2,3-d]pyrimidines also underscores their applicability in creating compounds with varied substituents, further expanding their potential applications in medicinal chemistry (Pokhodylo et al., 2015).

Advanced Materials

Thieno[2,3-d]pyrimidine derivatives have also been explored for their applications in material science. For instance, novel fluorinated polyimides derived from thieno[2,3-d]pyrimidine-based monomers exhibited high thermal stability and low dielectric constants, making them suitable for advanced electronic applications (Banerjee et al., 2003).

Eigenschaften

IUPAC Name |

3-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-5-thiophen-2-ylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F2N3O2S2/c19-18(20)25-12-5-3-11(4-6-12)8-22-23-10-21-16-15(17(23)24)13(9-27-16)14-2-1-7-26-14/h1-10,18H/b22-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKJRQGPMARELO-GZIVZEMBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC3=C2C(=O)N(C=N3)N=CC4=CC=C(C=C4)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C2=CSC3=C2C(=O)N(C=N3)/N=C/C4=CC=C(C=C4)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-4-{[(2-methyl-1H-benzimidazol-6-yl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5527073.png)

![2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5527079.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide](/img/structure/B5527083.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5527087.png)

![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)

![2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol](/img/structure/B5527110.png)

![N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5527129.png)